
6-Fluoro-4-hydroxyquinoline
Overview
Description
6-Fluoro-4-hydroxyquinoline (CAS No. 391-78-6) is a fluorinated quinoline derivative with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol. Structurally, it consists of a quinoline backbone substituted with a fluorine atom at the 6-position and a hydroxyl group at the 4-position. Key physical properties include a melting point of 221–223°C, a boiling point of 266.6°C, and a logP value of 2.08, indicating moderate lipophilicity . Its InChIKey (BYZXOYSEYWCLOK-UHFFFAOYSA-N) and SMILES notation (C1=CC2=C(C=C1F)C(=O)C=CN2) further define its planar aromatic structure with hydrogen-bonding capability . The compound is classified as an irritant (Hazard Codes: Xi) and requires careful handling due to risks of skin, eye, and respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-hydroxyquinoline typically involves the reaction of 4-fluoroaniline with suitable reagents. One common method includes the use of 4,5-dichloro-5H-1,2,3-dithiazolium chloride, which reacts with Meldrum’s acid to form an intermediate that is subsequently treated with 4-fluoroaniline . This process involves cyclization and cycloaddition reactions, as well as nucleophilic substitution of halogen atoms .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
6-Fluoro-4-hydroxyquinoline serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for their potential as anti-infective agents and anti-cancer drugs . The compound's structure allows for modifications that enhance its biological activity and pharmacokinetic properties. For instance, it has been utilized in the development of quinoline-based compounds that exhibit potent antimalarial activity against Plasmodium falciparum and other pathogens, with some derivatives demonstrating low nanomolar potency in vitro .
Antimicrobial Applications
The compound exhibits notable antimicrobial properties , making it valuable in formulating treatments for bacterial infections. Studies have shown that this compound and its derivatives can effectively inhibit resistant bacterial strains, outperforming traditional antibiotics like ampicillin. For example, a recent study reported inhibition zones ranging from 18 mm to 24 mm against various strains, indicating its potential as a lead compound in antibiotic development .
Fluorescent Probes
In the realm of biological imaging , this compound can be employed to create fluorescent probes. These probes facilitate the study of cellular processes and disease mechanisms by allowing researchers to visualize biological interactions in real-time. The compound's ability to fluoresce under specific conditions makes it an important tool in cellular biology research .
Analytical Chemistry
The compound is also utilized in analytical chemistry for detecting and quantifying other compounds. Its unique chemical structure enhances the accuracy of chemical analyses in laboratories, making it a valuable reagent for various analytical techniques. Researchers leverage its properties to improve the sensitivity and specificity of assays .
Material Science
In material science , this compound is explored for developing advanced materials such as coatings and polymers that require specific chemical resistance. Its stability and reactivity allow it to be integrated into materials designed for specialized applications, including electronics and protective coatings .
Antimicrobial Efficacy Study
A comparative study evaluated the antibacterial properties of this compound against resistant bacterial strains. The results demonstrated significant inhibition compared to standard antibiotics, highlighting its potential as a new class of antimicrobial agents.
Anticancer Research
Research has focused on the anticancer properties of this compound due to its ability to disrupt critical cellular processes in cancer cells. Various derivatives have been synthesized and tested for their efficacy against different cancer cell lines, showing promising results that warrant further investigation .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Key intermediate for anti-infective and anti-cancer drugs; potential antimalarial agents |
Antimicrobial Applications | Effective against resistant bacterial strains; significant inhibition zones compared to antibiotics |
Fluorescent Probes | Used in biological imaging to visualize cellular processes |
Analytical Chemistry | Enhances accuracy in detecting and quantifying compounds |
Material Science | Development of advanced materials with specific chemical resistance |
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxyquinoline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluoro-Hydroxyquinolines
5-Fluoro-8-hydroxyquinoline (CAS 387-97-3)
- Structure : Fluorine at position 5, hydroxyl at position 6.
8-Fluoro-4-hydroxyquinoline (CAS 63010-71-9)
- Structure : Fluorine at position 8, hydroxyl retained at position 3.
Table 1: Comparison of Fluoro-Hydroxyquinoline Isomers
Functional Group Variants: Carboxylic Acid Derivatives
6-Fluoro-2-phenylquinoline-4-carboxylic acid
- Structure : Carboxylic acid at position 4, phenyl at position 2.
- Key Differences : The carboxylic acid group enhances water solubility (vs. hydroxyl) and enables salt formation, improving bioavailability. This derivative demonstrated 98% inhibition of DLD-2 colon cancer in preclinical studies, highlighting the importance of the 4-position functional group in antitumor activity .
NSC 368390 (DuP-785)
- Structure : 6-Fluoro-2-(2'-fluorobiphenyl)-3-methyl-4-carboxylic acid sodium salt.
- Key Differences: The sodium salt form and biphenyl moiety increase solubility and tumor targeting. NSC 368390 showed >90% growth inhibition in multiple human carcinomas and is water-soluble, unlike this compound .
Table 2: Carboxylic Acid Derivatives vs. This compound
Halogen-Substituted Analogs
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride
- Structure : Chlorine at position 6, hydrazine at position 4, methyl at position 2.
- Key Differences : Chlorine’s larger atomic radius and lower electronegativity (vs. fluorine) reduce electronic effects but enhance steric hindrance. The hydrazine group enables coordination chemistry, useful in metal-binding applications .
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
- Structure : Chlorine at position 6, trifluoromethyl at position 4, cyclopropyl at position 2.
- Key Differences : The trifluoromethyl group increases lipophilicity (logP >3), enhancing blood-brain barrier penetration. This compound is explored in central nervous system drug development .
Table 3: Halogen-Substituted Quinoline Derivatives
Key Research Findings and Implications
- Positional Effects: The 4-hydroxy group in this compound is critical for hydrogen bonding in biological systems, distinguishing it from 5- or 8-hydroxy isomers .
- Functional Group Impact : Carboxylic acid derivatives exhibit superior antitumor activity due to enhanced solubility and ionic interactions, though they may lack the hydroxyl group’s redox activity .
- Halogen Substitution : Fluorine’s electronegativity improves metabolic stability compared to chlorine, but chloro-derivatives offer versatility in synthetic modifications .
Biological Activity
6-Fluoro-4-hydroxyquinoline is a fluorinated derivative of quinoline, notable for its diverse biological activities, including antibacterial, antimalarial, and anticancer properties. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (C₉H₆FNO) features a hydroxyl group at the 4-position and a fluorine atom at the 6-position of the quinoline ring system. This unique structure enhances its reactivity and biological activity compared to non-fluorinated analogs.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been studied as a potential inhibitor of various enzymes, which may contribute to its antibacterial and anticancer effects.
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Antibacterial Activity
This compound exhibits significant antibacterial properties against various pathogens. Studies have shown that it is effective against Gram-positive and Gram-negative bacteria. For instance, it has been reported to have Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
---|---|---|
Escherichia coli | 16 | 8 (Ciprofloxacin) |
Staphylococcus aureus | 8 | 4 (Vancomycin) |
Pseudomonas aeruginosa | 32 | 16 (Ciprofloxacin) |
Antimalarial Activity
Recent studies have highlighted the potential of this compound in combating malaria. It has shown efficacy against Plasmodium falciparum, with a reported EC50 value indicating moderate potency. Its mechanism involves inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite.
Anticancer Activity
Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. In particular, derivatives of this compound have shown selective toxicity towards doxorubicin-resistant cancer cells while sparing normal human fibroblasts.
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on various derivatives of hydroxyquinolines demonstrated that this compound had enhanced antibacterial activity compared to its non-fluorinated counterparts. The study emphasized its potential as a lead compound for developing new antibiotics against resistant strains .
- Antimalarial Properties : In a phenotypic screening against Plasmodium falciparum, derivatives including this compound were identified with promising antimalarial activity, leading to further optimization for improved pharmacokinetic properties .
- Cytotoxicity Studies : A comprehensive evaluation of various quinoline derivatives showed that this compound exhibited selective cytotoxicity towards resistant cancer cell lines, suggesting its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Fluoro-4-hydroxyquinoline, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves keto-ester condensation or reductive cyclization of intermediates. For example, benzoyl chloride derivatives can undergo cyclization with fluorinated precursors to form the quinoline backbone. Reaction parameters such as temperature (optimal range: 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for reductive steps) critically affect yield (reported 45–70%) and purity (≥95% via HPLC) . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is often required to remove unreacted intermediates.
Q. Which analytical techniques are most effective for structural characterization of this compound?
Key methods include:
- NMR Spectroscopy : - and -NMR to confirm fluorine substitution and aromatic proton environments .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for understanding intermolecular interactions .
- Mass Spectrometry (HRMS) : Validates molecular weight (CHFNO, MW 163.15 g/mol) and fragmentation patterns .
- FT-IR : Identifies hydroxyl (3200–3500 cm) and quinoline ring vibrations (1600–1450 cm) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability and reduce byproduct formation?
Advanced strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to <2 hours) and improves yield by 15–20% via controlled thermal activation .
- Flow Chemistry : Enhances reproducibility by minimizing batch-to-batch variability in intermediate formation .
- Computational Modeling : DFT calculations predict reactive intermediates, guiding solvent/catalyst selection to suppress side reactions (e.g., over-fluorination) .
Q. How should contradictory biological activity data for this compound derivatives be resolved?
Contradictions in antimicrobial or anticancer activity (e.g., IC variations across studies) require:
- Dose-Response Replication : Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) with standardized protocols .
- Structural-Activity Relationship (SAR) Analysis : Compare fluorination position effects (e.g., 6-fluoro vs. 8-fluoro analogs) to isolate electronic or steric influences .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may skew bioactivity interpretations .
Q. What methodologies are recommended for studying the stability of this compound under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with HRMS .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C for most quinoline derivatives) .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Molecular Dynamics Simulations : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Docking Studies : Assess binding affinity to biological targets (e.g., DNA gyrase for antimicrobial studies) using software like AutoDock Vina .
- Hammett Constants : Quantify electron-withdrawing effects of the fluorine substituent to anticipate regioselectivity in electrophilic substitutions .
Q. Methodological Considerations
Q. What are best practices for designing SAR studies on fluorinated quinoline derivatives?
- Variable Control : Fix core quinoline structure while varying substituents (e.g., -OH, -F, -CH) to isolate functional group contributions .
- High-Throughput Screening (HTS) : Use 96-well plates to test bioactivity across derivatives, ensuring statistical power (n ≥ 3 replicates) .
Q. How should researchers address discrepancies in reported spectral data for this compound?
Properties
IUPAC Name |
6-fluoro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZXOYSEYWCLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959907 | |
Record name | 6-Fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21873-50-7, 391-78-6 | |
Record name | 6-Fluoro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21873-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391-78-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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